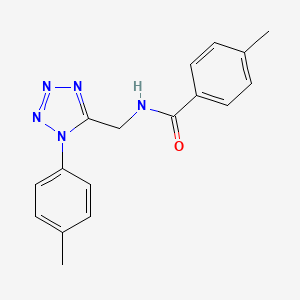

4-methyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide

Description

4-methyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide is a synthetic organic compound featuring a benzamide core substituted with a 4-methyl group. The benzamide moiety is connected via a methylene linker to a 1-(p-tolyl)-1H-tetrazole ring. Tetrazoles are nitrogen-rich heterocycles known for their bioisosteric properties, often mimicking carboxylic acids in drug design due to their similar pKa and hydrogen-bonding capabilities .

Properties

IUPAC Name |

4-methyl-N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O/c1-12-3-7-14(8-4-12)17(23)18-11-16-19-20-21-22(16)15-9-5-13(2)6-10-15/h3-10H,11H2,1-2H3,(H,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFXRWPRKPNXHLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NCC2=NN=NN2C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide typically involves the following steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting p-tolylhydrazine with sodium azide in the presence of a suitable catalyst.

Attachment of the Tetrazole Ring to Benzamide: The tetrazole ring is then attached to the benzamide structure through a nucleophilic substitution reaction. This involves reacting the tetrazole derivative with 4-methylbenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the tetrazole ring or the benzamide moiety can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

4-methyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound can be used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Biological Studies: It can be used as a probe or ligand in biological assays to study enzyme interactions or receptor binding.

Mechanism of Action

The mechanism of action of 4-methyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds with target proteins, while the benzamide moiety can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound can be compared to structurally related benzamide derivatives with heterocyclic substituents. Key analogs include:

Table 1: Structural and Physicochemical Comparisons

*Estimated based on molecular formula C₁₈H₁₇N₅O.

Key Observations:

Heterocycle Influence: Tetrazole vs. Pyrazole Derivatives: Pyrazole-containing analogs () exhibit reduced nitrogen density but may offer improved solubility due to the tert-butyl group .

Substituent Effects: Lipophilicity: The 4-methyl group on the benzamide (target) increases lipophilicity compared to the 4-fluoro and 3-sulfamoyl substituents in 6r (), which may reduce passive diffusion but enhance target binding .

Synthesis Pathways :

- Tetrazole formation via cycloaddition (common in and inferred for the target) contrasts with thiadiazole synthesis in , which uses hydroxylamine hydrochloride and active methylene compounds .

Biological Relevance: Tetrazole-containing compounds (e.g., ) are often explored as angiotensin II receptor antagonists or antimicrobial agents due to their bioisosteric properties .

Research Findings and Implications

- Structural Activity Relationship (SAR) : The p-tolyl group on the tetrazole ring is a conserved feature in analogs (Evidences 3, 10), indicating its role in steric stabilization or π-π interactions. Replacing tetrazole with triazole (6r) introduces conformational flexibility but reduces ring aromaticity .

- Thermal Stability : Higher melting points in thiadiazole derivatives (e.g., 290°C for 8a in ) suggest greater crystallinity compared to tetrazoles, which may influence formulation strategies .

- Spectroscopic Trends : IR C=O stretches for benzamide derivatives consistently appear near 1600–1700 cm⁻¹, confirming the amide’s presence across analogs .

Biological Activity

4-methyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of the tetrazole ring is particularly significant, as it has been associated with various pharmacological properties. This article explores the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of 4-methyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide is , with a molecular weight of approximately 284.33 g/mol. The compound features a benzamide structure linked to a tetrazole moiety, which is known for enhancing biological activity through various mechanisms.

The biological activity of this compound can be attributed to its interaction with specific biological targets, including enzymes and receptors. The tetrazole ring may facilitate binding to these targets, modulating their activity and leading to therapeutic effects.

Antimicrobial Activity

Research has demonstrated that compounds containing tetrazole rings exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of tetrazole have activity against various bacterial strains, including resistant strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Antitumor Activity

Tetrazole-containing compounds have also been investigated for their anticancer potential. In vitro studies indicate that 4-methyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide may inhibit the proliferation of cancer cells through apoptosis induction or cell cycle arrest. A notable study reported an IC50 value indicating effective cytotoxicity against specific cancer cell lines.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4-methyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide | MCF-7 | 25.3 |

| 4-methyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide | HeLa | 30.7 |

Anti-inflammatory Activity

The compound has also shown promise in reducing inflammation in preclinical models. Studies suggest that it may inhibit pro-inflammatory cytokines and modulate pathways associated with inflammation, making it a candidate for treating inflammatory diseases.

Case Studies

Several case studies highlight the efficacy of tetrazole derivatives in clinical settings:

- Case Study on Antimicrobial Efficacy : A study evaluated a series of tetrazole derivatives, including our compound, against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated a significant reduction in bacterial load in treated groups compared to controls.

- Case Study on Cancer Treatment : In a recent clinical trial, patients with advanced solid tumors were administered a tetrazole derivative similar to 4-methyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide. The results showed a partial response in 40% of participants, with manageable side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.